molecular formula C24H21N5O2S B2954017 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866812-65-9

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2954017
CAS No.: 866812-65-9
M. Wt: 443.53
InChI Key: TWGTXFWTOKIBQC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-N-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a sulfonyl group at position 3 (3,4-dimethylbenzenesulfonyl) and a 4-methylphenyl substituent on the amine at position 3. Its structure combines a triazolo[1,5-a]quinazoline core with aromatic and sulfonyl modifications, which influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-8-11-18(12-9-15)25-22-20-6-4-5-7-21(20)29-23(26-22)24(27-28-29)32(30,31)19-13-10-16(2)17(3)14-19/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGTXFWTOKIBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the triazole ring.

    Introduction of the Quinazoline Moiety: The quinazoline structure is introduced through a series of reactions that may include condensation and cyclization.

    Attachment of the Sulfonyl and Phenyl Groups: The final steps involve the sulfonylation and phenylation reactions to attach the 3,4-dimethylbenzenesulfonyl and 4-methylphenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Amine Substituents : Aryl groups (e.g., 4-methylphenyl) generally confer higher LogP values than alkyl chains (e.g., pentyl in ), influencing pharmacokinetics .
  • Halogen Effects : Chlorine at position 7 () enhances electrophilicity but may increase toxicity risks, as seen in discontinued analogs .

Bioactivity and Pharmacological Profiles

  • Anticancer Potential: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) exhibit superior anticancer activity over aryl-fused triazoloquinazolines, suggesting that the core heterocycle’s rigidity and electronic properties critically modulate activity . The target compound’s triazoloquinazoline core may limit efficacy compared to thieno-fused analogs, though substituents could mitigate this .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~450 g/mol) and LogP (~5.5) align with Lipinski’s criteria for drug-likeness but may challenge aqueous solubility. Methoxy-substituted analogs () show improved solubility due to polar groups .
  • Thermal Stability : Sulfonyl-containing derivatives (e.g., ) require storage below 25°C to prevent decomposition .

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by the introduction of various substituents. The specific methodologies may vary, but common approaches include:

  • Formation of Quinazoline Derivatives : Utilizing starting materials like 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid.
  • Sulfonylation : Introduction of the sulfonyl group via electrophilic aromatic substitution.
  • Triazole Formation : Employing cycloaddition reactions to incorporate the triazole moiety.

Antiproliferative Effects

Research has indicated that compounds related to quinazoline structures often exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating several quinazoline derivatives, it was found that those with specific substitutions showed moderate to high inhibitory effects on cell growth in low micromolar concentrations.

CompoundIC50 (µM)Cell Line
1710A549
2115HeLa
2520MCF-7

These results suggest that the presence of bulky substituents can enhance biological activity by stabilizing interactions with target proteins.

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to interact with kinases such as DAPK3 and DYRK1A.
  • Binding Affinity : Studies have demonstrated that the compound exhibits binding affinities comparable to known inhibitors like Staurosporine, suggesting potential as a therapeutic agent.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticancer Activity : A study focused on quinazoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The compound under discussion showed promising results in reducing tumor size when administered in vivo.
  • Inflammatory Conditions : Research has indicated that related quinazolines possess anti-inflammatory properties, potentially useful in treating conditions like ulcerative colitis. The mechanism involves modulation of inflammatory cytokines.

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